6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
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Overview
Description
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is an organic compound with the molecular formula C10H9BrO3. This compound is part of the benzodioxepine family, which is characterized by a benzene ring fused to a dioxepine ring. The presence of a bromine atom and an aldehyde group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepine followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The formylation step can be carried out using a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid.
Reduction: 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde:
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-methanol: The aldehyde group is reduced to a primary alcohol, altering its chemical properties.
Uniqueness
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group in its structure. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H9BrO3 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
6-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |
InChI |
InChI=1S/C10H9BrO3/c11-9-7(6-12)2-3-8-10(9)14-5-1-4-13-8/h2-3,6H,1,4-5H2 |
InChI Key |
KVBVDJPKXCVNNT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=C(C=C2)C=O)Br)OC1 |
Origin of Product |
United States |
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